

physical and chemical properties of Trimethylsulfoxonium bromide

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Compound of Interest

Compound Name: Trimethylsulfoxonium Bromide

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An In-depth Technical Guide to Trimethylsulfoxonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylsulfoxonium bromide, a versatile and reactive organosulfur compound, serves as a cornerstone reagent in modern organic synthesis. Its utility is most prominently showcased in the generation of dimethylsulfoxonium methylide, a key intermediate for the renowned Corey-Chaykovsky reaction. This reaction provides a powerful and stereoselective method for the formation of epoxides, aziridines, and cyclopropanes, which are crucial structural motifs in numerous pharmaceuticals and biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of **trimethylsulfoxonium bromide**, detailed experimental protocols for its synthesis and key reactions, and visualizations of its reaction mechanisms.

Core Properties of Trimethylsulfoxonium Bromide

Trimethylsulfoxonium bromide is a white to off-white crystalline solid that is hygroscopic in nature.[1][2] It is soluble in polar solvents such as water, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF), but insoluble in non-polar solvents.[1][3]



Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for trimethylsulfoxonium bromide.

Property	Value	Source(s)
Molecular Formula	C ₃ H ₉ BrOS	[4]
Molecular Weight	173.07 g/mol	[4]
Appearance	White to off-white crystalline powder	[3][5]
Melting Point	195-198 °C (decomposes)	[5]
Solubility	Soluble in water, DMF, DMSO	[5]
Purity (typical)	≥99.0% (by HPLC)	[5]
Water Content (typical)	≤0.5% (by Karl Fischer)	[5]

Spectroscopic Data	Chemical Shift (ppm)	Solvent	Notes	Source(s)
¹H NMR	~3.9 (singlet, 9H)	DMSO-d₅	Based on data for Trimethylsulfoxo nium iodide	[6]
¹³ C NMR	Not explicitly found	DMSO-d ₆	-	

Synthesis of Trimethylsulfoxonium Bromide

The direct reaction of dimethyl sulfoxide (DMSO) with methyl bromide is a known method for synthesizing **trimethylsulfoxonium bromide**; however, this reaction can be hazardous due to its exothermic nature and the potential for explosive decomposition.[3] A safer and more controlled synthesis involves the use of a stabilizing agent, such as trimethyl orthoformate, to scavenge acidic byproducts that can catalyze decomposition.[2][3]



Experimental Protocol: Synthesis with Trimethyl Orthoformate

This protocol is based on established, safer procedures for the synthesis of **trimethylsulfoxonium bromide**.[1][2][3]

Materials:

- Dimethyl sulfoxide (DMSO), anhydrous
- · Methyl bromide
- Trimethyl orthoformate
- Isopropanol (for washing)
- Benzene or Toluene (for washing)
- Reaction vessel (pressure-rated glass vessel or a three-necked flask with a condenser and gas inlet)
- Stirring apparatus
- · Heating mantle or oil bath
- · Cooling bath
- Filtration apparatus
- Vacuum oven

Procedure:

• Reaction Setup: In a dry reaction vessel, combine anhydrous dimethyl sulfoxide and a molar equivalent of trimethyl orthoformate. The molar ratio of methyl bromide to DMSO should be in the range of 0.40:1 to 0.70:1.[1]



- Reaction Conditions: Heat the mixture to a temperature between 50 °C and 75 °C with constant stirring.[1]
- Addition of Methyl Bromide: Slowly add methyl bromide to the reaction mixture. The addition rate should be controlled to maintain a gentle reflux.[1]
- Reaction Time: Continue stirring the reaction mixture at the specified temperature. The
 reaction time can range from several hours to a few days, with reported yields of up to 80%
 under optimized conditions.[7] For instance, heating at 60-65 °C for 48-55 hours can provide
 a yield of about 80%.[3]
- Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The crystalline product will precipitate out of the solution.
- Purification:
 - Filter the crude product and wash it with a suitable solvent such as isopropanol or benzene to remove unreacted starting materials and byproducts.[1][2]
 - Dry the purified white crystals under vacuum at approximately 50 °C for several hours.[3]

Chemical Properties and Key Reactions

Trimethylsulfoxonium bromide is primarily used as a precursor for the in-situ generation of dimethylsulfoxonium methylide, a sulfur ylide. This is achieved by deprotonating the trimethylsulfoxonium cation with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in a solvent like DMSO.[8]

The Corey-Chaykovsky Reaction

The generated dimethylsulfoxonium methylide is a key reagent in the Corey-Chaykovsky reaction, which is a versatile method for the synthesis of epoxides, aziridines, and cyclopropanes from carbonyl compounds, imines, and α,β -unsaturated carbonyls, respectively. [9][10]

The reaction proceeds via the nucleophilic attack of the ylide on the electrophilic carbon of the substrate, followed by an intramolecular substitution to form the three-membered ring and



dimethyl sulfoxide (DMSO) as a byproduct.[9]

Experimental Protocol: Epoxidation using the Corey-Chaykovsky Reaction

This protocol provides a general procedure for the epoxidation of a ketone.

Materials:

- Trimethylsulfoxonium bromide
- Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide
- Anhydrous Dimethyl sulfoxide (DMSO)
- The desired ketone or aldehyde
- Ethyl ether or other suitable extraction solvent
- Saturated aqueous ammonium chloride (for quenching)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Reaction flask
- Stirring apparatus
- Nitrogen or Argon inert atmosphere setup

Procedure:

Ylide Generation: In a dry reaction flask under an inert atmosphere, suspend sodium hydride
in anhydrous DMSO. To this suspension, add a solution of trimethylsulfoxonium bromide
in anhydrous DMSO dropwise at room temperature. Stir the mixture for approximately one
hour, during which time the evolution of hydrogen gas will be observed, and a solution of
dimethylsulfoxonium methylide will be formed.



- Reaction with Carbonyl: Cool the ylide solution in an ice bath. Add a solution of the ketone or aldehyde in a minimal amount of anhydrous DMSO dropwise.
- Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Workup:
 - Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Extract the product with ethyl ether or another suitable organic solvent.
 - Wash the combined organic layers with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel to obtain the desired epoxide.

Visualizing Reaction Mechanisms Generation of Dimethylsulfoxonium Methylide

Caption: Formation of the sulfur ylide from its bromide salt.

Corey-Chaykovsky Epoxidation Mechanism

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